molecular formula C13H5F5O B073018 2,3,4,5,6-Pentafluorobenzophenone CAS No. 1536-23-8

2,3,4,5,6-Pentafluorobenzophenone

Cat. No.: B073018
CAS No.: 1536-23-8
M. Wt: 272.17 g/mol
InChI Key: HCCPWBWOSASKLG-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzophenone is an organic compound with the molecular formula C13H5F5O. It is a derivative of benzophenone where five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzophenone can be compared with other fluorinated benzophenones and related compounds:

    2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone group.

    2,3,4,5,6-Pentafluorobenzyl Alcohol: Contains a hydroxyl group instead of a carbonyl group.

    2,3,4,5,6-Pentafluorobenzylphosphonic Acid: Contains a phosphonic acid group.

The uniqueness of this compound lies in its combination of a highly fluorinated benzene ring with a carbonyl group, providing a balance of reactivity and stability that is valuable in various applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCPWBWOSASKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165367
Record name 2,3,4,5,6-Pentafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536-23-8
Record name 2,3,4,5,6-Pentafluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1536-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-pentafluorobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,4,5,6-Pentafluorobenzophenone interact with biological systems like proteins and DNA?

A: Research indicates that this compound can interact with proteins and DNA through a process called hydrogen abstraction, forming radical pairs. [] This interaction, studied using laser flash photolysis, reveals that proteins and DNA can confine these radical pairs, influencing their behavior. [] Interestingly, the timescale of these interactions differs between proteins and DNA, suggesting varying confinement properties. []

Q2: Does the fluorine substitution in this compound influence its reactivity with metal complexes?

A: Yes, the presence of fluorine significantly affects the reactivity of this compound with certain metal complexes. Unlike its non-fluorinated counterpart, which undergoes ortho-C-H activation, this compound undergoes selective C-F activation when reacting with the osmium complex OsH6(PiPr3)2. [] This reaction leads to the formation of a specific osmium-fluoride complex, highlighting the role of fluorine substitution in directing the reaction pathway. []

Q3: Are there alternative reaction pathways observed for this compound with metal complexes, besides C-F activation?

A: While C-F activation is observed with OsH6(PiPr3)2, a different reaction pathway is observed with the cobalt complex CoCH3(PMe3)4. [] In this case, despite the strength of the C-F bond, this compound undergoes C-F activation with elimination of fluoromethane. [] This difference in reactivity emphasizes the influence of the metal center and its ligands on the reaction pathway with fluorinated substrates.

Q4: Can magnetic fields influence the behavior of radical pairs generated from this compound in biological systems?

A: Yes, external magnetic fields have been shown to influence the dynamics of radical pairs derived from this compound in the presence of proteins and DNA. [] The magnetic field affects the intersystem crossing rate within the confined radical pair, ultimately impacting its reactivity. [] This phenomenon highlights the sensitivity of radical pair behavior to magnetic fields, particularly within the unique environments provided by biomolecules like proteins and DNA. []

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